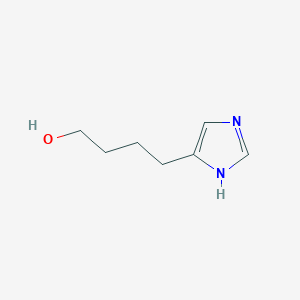

4-(1H-Imidazol-4-YL)-butan-1-OL

Description

Historical Trajectories of Imidazole-Containing Compound Discovery and Investigation

The journey of imidazole (B134444) chemistry began in the mid-19th century. While various imidazole derivatives were discovered as early as the 1840s, the parent compound, imidazole, was first synthesized by the German chemist Heinrich Debus in 1858. nih.govtsijournals.comwikipedia.org He achieved this by condensing glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849), initially naming the compound "glyoxaline". nih.govwikipedia.org

The imidazole ring is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms. tsijournals.combritannica.com This structure is a fundamental building block in numerous natural products, most notably the amino acid histidine and its derivative, the hormone histamine (B1213489). wikipedia.orgbritannica.com Its presence is also integral to the structure of purines, which are the most widespread nitrogen-containing heterocycles in nature. wikipedia.org The unique properties of the imidazole ring, such as its aromaticity and the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, have made it a "privileged structure" in medicinal chemistry. nih.gov This has led to its incorporation into a vast array of pharmaceuticals with activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties. nih.govwikipedia.orgnih.gov

Position of 4-(1H-Imidazol-4-YL)-butan-1-OL within Natural Products and Synthetic Chemistry

While the imidazole nucleus is prevalent in a multitude of natural products, the specific compound this compound is primarily recognized as a product of synthetic chemistry. nih.govnih.gov It is commercially available from various chemical suppliers, often for research purposes. chemicalbook.comechemi.com The synthesis of such imidazole derivatives can be achieved through various established methods in organic chemistry, often involving the construction of the imidazole ring followed by the attachment and modification of side chains. google.com The presence of both a reactive imidazole ring and a primary alcohol offers multiple avenues for further chemical modification, making it a versatile building block for the synthesis of more complex molecules.

Overview of Research Paradigms and Academic Contributions Pertaining to this compound

Academic and industrial research into this compound is still in a nascent stage, with much of the focus being on the broader class of imidazole-containing compounds. Research on this specific molecule has primarily centered on its synthesis and basic chemical characterization. chemicalbook.com Its potential biological activities are often inferred from studies on structurally related compounds. For instance, various substituted imidazole-alkanol derivatives have been investigated for their pharmacological properties, including antimicrobial and anticancer activities. nih.govnih.gov The research paradigm for this compound is thus largely exploratory, positioning it as a candidate for further investigation in drug discovery and materials science.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O | echemi.com |

| Molecular Weight | 140.18 g/mol | echemi.com |

| CAS Number | 32385-64-1 | echemi.com |

| Boiling Point | 378.5±25.0 °C (Predicted) | chemicalbook.com |

| Density | 1.127±0.06 g/cm³ (Predicted) | chemicalbook.com |

| pKa | 14.69±0.10 (Predicted) | chemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

32385-64-1 |

|---|---|

Molecular Formula |

C7H12N2O |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

4-(1H-imidazol-5-yl)butan-1-ol |

InChI |

InChI=1S/C7H12N2O/c10-4-2-1-3-7-5-8-6-9-7/h5-6,10H,1-4H2,(H,8,9) |

InChI Key |

FZCWCKXOHRHPRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=N1)CCCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 1h Imidazol 4 Yl Butan 1 Ol and Its Analogues

Classical and Retrosynthetic Approaches to the Imidazole-Butanol Scaffold

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic plan. amazonaws.comub.edu For 4-(1H-imidazol-4-yl)butan-1-ol, this process involves strategically disconnecting the imidazole (B134444) ring and the butanol side chain.

Formation of the 1H-Imidazole Ring System in 4-(1H-Imidazol-4-YL)-butan-1-OL

The construction of the imidazole ring is a cornerstone of the synthesis. Several classical methods can be adapted for this purpose:

Debus-Radziszewski Imidazole Synthesis: This method involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). numberanalytics.com For the target molecule, this could involve reacting a protected 4-oxobutanal derivative with glyoxal (B1671930) and ammonia.

Van Leusen Imidazole Synthesis: This approach utilizes tosylmethyl isocyanide (TosMIC) and an aldimine. wikipedia.orgnumberanalytics.com It offers a versatile route to various imidazole derivatives.

Wallach Synthesis: This method can be employed to produce certain imidazole derivatives. researchgate.net

From α-Haloketones: A common and effective method for imidazole ring formation is the condensation of an α-bromoketone with formamidine (B1211174) in liquid ammonia. researchgate.netnih.gov

A plausible retrosynthetic disconnection for the imidazole ring of 4-(1H-imidazol-4-yl)butan-1-ol is shown below:

Elongation and Functionalization of the Butan-1-ol Side Chain

The butan-1-ol side chain can be introduced either before or after the formation of the imidazole ring. Key strategies include:

Grignard Reaction: A Grignard reagent derived from a protected 4-halobutanol can be reacted with a suitable imidazole electrophile.

Wittig Reaction: An imidazol-4-carbaldehyde can undergo a Wittig reaction with a three-carbon phosphorane, followed by reduction of the resulting double bond and ester group to yield the butanol side chain.

Alkylation of Imidazole: The imidazole ring can be alkylated with a suitable 4-halobutanol derivative, though this can sometimes lead to mixtures of N-alkylated products. orientjchem.org

The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Stereochemical Control in the Synthesis of this compound Stereoisomers

While 4-(1H-imidazol-4-yl)butan-1-ol itself is achiral, the synthesis of its chiral analogues requires precise stereochemical control. This can be achieved through several methods:

Use of Chiral Starting Materials: Beginning the synthesis with an enantiomerically pure building block, such as an α-amino acid, can introduce a desired stereocenter. nih.gov

Asymmetric Catalysis: The use of chiral catalysts, such as metal complexes with chiral ligands, can induce stereoselectivity in key bond-forming reactions. acs.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective reaction, after which it is removed.

Recent advancements have shown that cooperative bimetallic radical catalysis can achieve asymmetric hydrogen-atom transfer, offering a novel approach to stereochemical control in related systems. acs.org

Modern and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methods.

Catalytic and Organocatalytic Methods for this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved yields.

Transition Metal Catalysis: Copper and palladium catalysts have been instrumental in improving the efficiency and selectivity of imidazole synthesis. numberanalytics.com For instance, copper-catalyzed coupling reactions are widely used for forming C-N bonds in imidazole derivatives. organic-chemistry.org

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool for synthesizing highly substituted imidazoles. tandfonline.comtandfonline.com Thiazolium-catalyzed reactions, for example, can be used in one-pot syntheses of functionalized imidazoles. acs.orgacs.orgnih.gov

| Catalyst Type | Example Reaction | Advantages |

| Transition Metal | Copper-catalyzed C-N coupling | High efficiency, good functional group tolerance |

| Organocatalyst | Thiazolium-catalyzed Stetter reaction | Mild conditions, metal-free, one-pot procedures |

This table provides a simplified overview of catalytic methods.

Green Chemistry Principles and Environmentally Conscious Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. amazonaws.com In the context of synthesizing 4-(1H-imidazol-4-yl)butan-1-ol, these principles can be applied in several ways:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695) is a key goal. wjbphs.comnih.gov Microwave-assisted synthesis in water has been shown to be an effective green approach for some imidazole syntheses. wjbphs.comrasayanjournal.co.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product minimizes waste. nih.gov

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. wjbphs.comrasayanjournal.co.in

Renewable Feedstocks: Utilizing starting materials derived from renewable resources can reduce the reliance on fossil fuels. numberanalytics.com

A study on the synthesis of triphenyl-imidazole demonstrated a significant increase in yield (from 69.60% to 90.90%) when switching from a conventional method to a microwave-assisted green chemistry approach using water as a solvent. wjbphs.comresearchgate.net

Rigorous Characterization of Synthetic Intermediates and Final Product Purity

The unambiguous identification and purity assessment of 4-(1H-imidazol-4-yl)butan-1-ol and its synthetic precursors are paramount to ensure the reliability and reproducibility of research findings. This necessitates the application of high-resolution spectroscopic and advanced chromatographic techniques.

High-Resolution Spectroscopic Techniques (e.g., Multi-dimensional NMR, HRMS)

High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural elucidation of novel compounds and the confirmation of their elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental formula of a molecule. For the final product, 4-(1H-imidazol-4-yl)butan-1-ol (C7H12N2O), the expected exact mass can be calculated and compared against the experimental value obtained from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer. This technique is equally crucial for confirming the identity of synthetic intermediates. For instance, in a hypothetical synthesis starting from a protected imidazole precursor, HRMS would be used to verify the mass of each intermediate along the synthetic pathway, ensuring that the desired transformations have occurred.

Multi-dimensional NMR Spectroscopy: While standard one-dimensional (1D) ¹H and ¹³C NMR are fundamental for initial characterization, multi-dimensional NMR techniques provide deeper insights into the molecular structure by revealing through-bond and through-space correlations between nuclei.

For a molecule like 4-(1H-imidazol-4-yl)butan-1-ol, the following multi-dimensional NMR experiments would be particularly informative:

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which is invaluable for tracing the connectivity of the butyl chain. It would show correlations between the protons on adjacent carbon atoms in the butanol side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom in the molecule to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for connecting the butyl chain to the imidazole ring, for example, by showing a correlation between the protons on the carbon adjacent to the imidazole ring and the carbons within the imidazole ring.

The following table provides hypothetical ¹H and ¹³C NMR chemical shift data for 4-(1H-imidazol-4-yl)butan-1-ol, which would be assigned using the aforementioned multi-dimensional NMR techniques.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Imidazole C2-H | ~7.5 | ~135 |

| Imidazole C5-H | ~6.8 | ~117 |

| Imidazole C4 | - | ~134 |

| -CH₂- (at C4 of imidazole) | ~2.6 | ~28 |

| -CH₂- | ~1.8 | ~29 |

| -CH₂- | ~1.6 | ~32 |

| -CH₂-OH | ~3.6 | ~62 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Advanced Chromatographic Purity Assessment (e.g., UPLC, Chiral HPLC)

Chromatographic techniques are essential for determining the purity of the synthesized compound and for separating complex mixtures of analogues or intermediates.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a significant advancement over traditional High-Performance Liquid Chromatography (HPLC). By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems can operate at higher pressures, leading to significantly faster analysis times, improved resolution, and greater sensitivity. For the analysis of 4-(1H-imidazol-4-yl)butan-1-ol, a UPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (UPLC-MS) would be the gold standard for purity assessment. researchgate.net The PDA detector would provide information on the UV absorbance of the compound, while the mass spectrometer would confirm its identity. A typical UPLC method would involve a reversed-phase column and a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. researchgate.net

Chiral High-Performance Liquid Chromatography (Chiral HPLC): If the synthesis of analogues of 4-(1H-imidazol-4-yl)butan-1-ol introduces a stereocenter, for instance, by substitution on the butyl chain, then chiral HPLC becomes a critical tool for separating the enantiomers. nih.gov Chiral separations are typically achieved using a chiral stationary phase (CSP) that can differentially interact with the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of chiral imidazole derivatives. nih.govnih.gov The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, is crucial for achieving optimal separation. nih.govnih.gov The development of a robust chiral HPLC method is essential for determining the enantiomeric excess (e.e.) of a stereoselective synthesis and for isolating individual enantiomers for further biological evaluation.

Biosynthetic Pathways and Metabolic Transformations of 4 1h Imidazol 4 Yl Butan 1 Ol

Elucidation of Biological Precursors and Enzymatic Machinery

The biosynthesis of 4-(1H-Imidazol-4-YL)-butan-1-OL is predicated on the convergence of pathways that form its distinct chemical moieties. The imidazole (B134444) ring is a well-known biological heterocycle, while the butanol side chain is a product of fatty acid and polyketide synthesis principles.

The imidazole motif found in biological systems overwhelmingly originates from the essential amino acid, L-histidine. nih.govbritannica.com The biosynthesis of histidine is an ancient and intricate pathway present in bacteria, archaea, lower eukaryotes, and plants. nih.gov It begins with the condensation of adenosine (B11128) triphosphate (ATP) and 5-phosphoribosyl-1-pyrophosphate (PRPP), a reaction catalyzed by ATP phosphoribosyltransferase. nih.govnih.gov Through a series of nine additional enzymatic steps, the imidazole ring is constructed and ultimately yields L-histidine.

The direct precursor to the imidazole portion of this compound is almost certainly a catabolic product of histidine. The most common pathway for initiating histidine breakdown involves the enzyme histidine ammonia-lyase (histidase), which removes ammonia (B1221849) to form urocanate. nih.gov However, another crucial pathway involves histidine decarboxylase, which removes the carboxyl group from histidine to produce histamine (B1213489) [2-(1H-imidazol-4-yl)ethanamine]. nih.govontosight.ai Given that this compound contains a side chain attached to the same carbon as histamine's ethylamine (B1201723) group, pathways diverging from histidine or its immediate derivatives are the most plausible origin.

Table 1: Key Enzymes in Histidine Biosynthesis and Initial Catabolism

| Enzyme | Abbreviation | Reaction | Role in Imidazole Ring Provision |

|---|---|---|---|

| ATP phosphoribosyltransferase | HisG | Condensation of ATP and PRPP to form phosphoribosyl-ATP. nih.gov | Catalyzes the first committed step in the de novo synthesis of the imidazole ring of histidine. nih.govuwaterloo.ca |

| Histidinol dehydrogenase | HisD | Catalyzes the final two steps in histidine biosynthesis: the oxidation of L-histidinol to L-histidinal and then to L-histidine. nih.gov | Completes the synthesis of the direct amino acid precursor, L-histidine. nih.gov |

| Histidine decarboxylase | HDC | Decarboxylates histidine to form histamine and carbon dioxide. nih.gov | Produces a key imidazole-containing intermediate (histamine) which could be a precursor for side-chain modification. ontosight.ai |

The construction of a four-carbon butanol side chain is a hallmark of pathways that utilize acetyl-CoA as a fundamental building block, such as in clostridial fermentations or engineered yeast systems. nih.gov The canonical acetone-butanol-ethanol (ABE) pathway involves a series of enzymatic reductions and condensations. nih.gov

The synthesis of the butanol side chain attached to the imidazole ring likely involves a specialized set of enzymes that elongate a precursor side chain. Starting from a histidine-derived molecule, a putative pathway could involve enzymes analogous to those in fatty acid synthesis or polyketide synthesis. This could occur through:

Chain Elongation: A two-carbon side chain from an intermediate like imidazole acetaldehyde (B116499) (derived from histamine oxidation) could be elongated by the addition of an acetyl-CoA unit, catalyzed by a thiolase-like enzyme.

Reduction Cascade: The resulting ketoacyl-CoA intermediate would then undergo a series of reductions, catalyzed by reductases and a dehydratase, to form a butyryl-CoA intermediate attached to the imidazole ring.

Final Reduction to Alcohol: The terminal butyryl-CoA would be reduced to butanal by an aldehyde dehydrogenase, followed by a final reduction to butan-1-ol by an alcohol dehydrogenase. sigmaaldrich.com

While no specific enzyme system has been characterized for this exact synthesis, the principles are well-established in microbial metabolism for producing butanol and other longer-chain alcohols. frontiersin.org

Enzymatic Biotransformations of this compound in Model Systems

Once formed, this compound would be subject to a variety of metabolic transformations by cellular enzymes designed to modify xenobiotics or endogenous metabolites. These transformations typically increase water solubility and facilitate excretion.

The chemical structure of this compound presents several sites for enzymatic attack, primarily the terminal alcohol group and the aromatic imidazole ring.

Oxidation: The primary alcohol of the butanol side chain is a prime target for oxidation. Alcohol dehydrogenases (ADHs) can catalyze the reversible oxidation of the alcohol to the corresponding aldehyde, 4-(1H-imidazol-4-yl)butanal. nih.gov This aldehyde could then be further oxidized to the carboxylic acid, 4-(1H-imidazol-4-yl)butanoic acid, by an aldehyde dehydrogenase (ALDH). nih.gov Such pathways are common for the metabolism of primary alcohols.

Reduction: While the molecule is already in a reduced state, if the oxidized aldehyde or ketone derivatives are formed, they could be subject to reduction back to the alcohol by cellular reductases, creating a metabolic equilibrium.

Hydroxylation: The imidazole ring is susceptible to hydroxylation by cytochrome P450 monooxygenases. researchgate.net This reaction introduces a hydroxyl group onto one of the carbon atoms of the ring, significantly altering its electronic properties and increasing its polarity. Peroxidases could also potentially catalyze such reactions. researchgate.net

Conjugation reactions are a common phase II metabolic process where a polar molecule is attached to the substrate to further increase its solubility.

N-Methylation: The nitrogen atoms of the imidazole ring are potential sites for methylation. Enzymes like histamine N-methyltransferase catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the ring nitrogens of histamine. ontosight.ai A similar enzyme could act on this compound.

Glucuronidation: The terminal hydroxyl group of the butanol side chain is a suitable site for glucuronidation, a common detoxification pathway. UDP-glucuronosyltransferases (UGTs) could attach a glucuronic acid moiety, creating a highly water-soluble conjugate for excretion.

Sulfation: Similarly, sulfotransferases (SULTs) could catalyze the transfer of a sulfonate group to the hydroxyl group, forming a sulfate (B86663) conjugate.

Table 2: Putative Metabolic Transformations of this compound

| Transformation Type | Enzyme Class | Potential Reaction | Resulting Product |

|---|---|---|---|

| Oxidation | Alcohol Dehydrogenase (ADH) | Oxidation of the terminal alcohol. nih.gov | 4-(1H-imidazol-4-yl)butanal |

| Oxidation | Aldehyde Dehydrogenase (ALDH) | Oxidation of the intermediate aldehyde. nih.gov | 4-(1H-imidazol-4-yl)butanoic acid |

| Hydroxylation | Cytochrome P450 Monooxygenase | Addition of a hydroxyl group to the imidazole ring. researchgate.net | Hydroxy-4-(1H-imidazol-4-yl)butan-1-ol |

| Conjugation | N-Methyltransferase | Addition of a methyl group to a ring nitrogen. ontosight.ai | Methyl-4-(1H-imidazol-4-yl)butan-1-ol |

Regulation of Biosynthetic and Catabolic Enzymes Pertinent to this compound

The biosynthesis of this compound would be tightly regulated, primarily through control of the histidine biosynthetic pathway, which supplies the core imidazole precursor. The regulation of histidine metabolism is multifaceted and involves several layers of control to manage the high energetic cost of its synthesis. uwaterloo.ca

Feedback Inhibition: The first enzyme in the histidine biosynthesis pathway, ATP phosphoribosyltransferase (HisG), is subject to allosteric feedback inhibition by the final product, L-histidine. uwaterloo.ca This provides immediate control over the pathway's flux in response to cellular histidine levels.

Transcriptional Regulation: The expression of the genes encoding histidine biosynthetic enzymes is often controlled by transcriptional attenuation and specific transcription factors. nih.govnumberanalytics.com In many bacteria, the his operon is regulated by the availability of charged histidyl-tRNA. A scarcity of charged tRNA leads to the full transcription of the operon, increasing enzyme production.

Hormonal and Substrate Induction: In mammals, the catabolic enzymes of histidine, such as histidase, are regulated by hormones like glucocorticoids and glucagon, as well as by high protein intake or a histidine load. nih.gov This ensures that excess histidine is efficiently broken down.

The regulation of the enzymes responsible for the biotransformation (catabolism) of this compound, such as cytochrome P450s and UGTs, is typically governed by nuclear receptors that sense the presence of xenobiotics or endogenous metabolites, leading to the induced expression of the relevant detoxification enzymes.

Comparative Analysis of Biosynthesis across Diverse Biological Domains

The formation of this compound, while not universally documented, appears to be rooted in the metabolism of the amino acid L-histidine. The primary route to this alcohol is believed to proceed through the intermediate, histamine. The conversion of histidine to histamine is a well-established enzymatic step catalyzed by histidine decarboxylase. frontiersin.orgebi.ac.uk Subsequently, histamine can be metabolized via oxidative deamination by diamine oxidase (DAO) or similar amine oxidases to produce imidazole-4-acetaldehyde. ebi.ac.uksigmaaldrich.com It is the reduction of this aldehyde that is thought to yield this compound, a reaction likely carried out by alcohol dehydrogenases.

In the Archaeal Domain:

Direct evidence for the biosynthesis of this compound, referred to as histaminol, has been identified in methanogenic archaea. Studies have shown that these microorganisms can produce histaminol from histidine. This discovery marks a significant point in understanding the distribution of this biosynthetic capability in the microbial world.

In the Bacterial Domain:

While direct large-scale production by a wide range of bacteria has not been extensively documented, the necessary enzymatic machinery is present in many bacterial species. Numerous bacteria, including common inhabitants of the human gut and those found in fermented foods, are known to produce histamine from histidine. researchgate.netnih.govnih.gov Furthermore, the presence of alcohol dehydrogenases in bacteria is widespread, and these enzymes are capable of reducing a variety of aldehydes to their corresponding alcohols. nih.govnih.gov For instance, some bacteria can metabolize butan-1-ol, indicating the presence of enzymes that could potentially act on the structurally similar this compound. nih.gov The metabolism of compounds like 1,4-butanediol (B3395766) in bacteria such as Pseudomonas putida also points to the existence of metabolic pathways that can handle small-chain alcohols and their precursors. nih.gov

In the Fungal Domain:

The biosynthesis of this compound in fungi is plausible through the well-characterized Ehrlich pathway. This pathway allows fungi to convert amino acids into higher alcohols, also known as fusel alcohols. nih.govresearchgate.net The process involves the transamination of an amino acid to its corresponding α-keto acid, followed by decarboxylation to an aldehyde, and finally reduction to an alcohol. In the context of histidine, this would lead to the formation of imidazole-4-acetaldehyde, which could then be reduced to this compound by fungal alcohol dehydrogenases. nih.gov Fungi possess a diverse array of alcohol dehydrogenases with varying substrate specificities, making this conversion highly feasible. nih.gov While direct evidence for the production of this specific imidazole alcohol is not yet abundant, the metabolic framework within the fungal kingdom strongly supports its potential formation.

In the Plant Domain:

The biosynthesis of imidazole alkaloids in plants is known to originate from histidine. nih.govresearchgate.netresearchgate.net Plants also possess the enzymatic machinery to metabolize histamine. nih.gov The pathway would likely mirror that in other domains, involving the conversion of histidine to histamine and then to imidazole-4-acetaldehyde. The final reduction step to this compound could be catalyzed by plant alcohol dehydrogenases, which are known to be involved in various metabolic processes. While the histidine biosynthetic pathway in plants has been studied, the specific downstream pathways leading to a wide array of imidazole alkaloids, including this compound, are still an active area of research. nih.govresearchgate.netresearchgate.net

Metabolic Transformations

Information regarding the specific metabolic breakdown of this compound is limited. However, based on its chemical structure, a likely metabolic transformation would be its oxidation back to imidazole-4-acetaldehyde, catalyzed by an alcohol dehydrogenase. This aldehyde could then be further oxidized to imidazole-4-acetic acid by an aldehyde dehydrogenase, a common metabolic fate for aldehydes in many organisms. sigmaaldrich.comyoutube.com

The table below summarizes the potential for biosynthesis of this compound across different biological domains based on the available evidence and known metabolic pathways.

| Biological Domain | Precursor | Key Intermediate | Key Enzymes (Putative) | Evidence Level |

| Archaea | L-Histidine | Histamine, Imidazole-4-acetaldehyde | Histidine decarboxylase, Amine oxidase, Alcohol dehydrogenase | Direct |

| Bacteria | L-Histidine | Histamine, Imidazole-4-acetaldehyde | Histidine decarboxylase, Amine oxidase, Alcohol dehydrogenase | Indirect/Plausible |

| Fungi | L-Histidine | Imidazole-4-acetaldehyde | Enzymes of the Ehrlich pathway, Alcohol dehydrogenase | Indirect/Plausible |

| Plants | L-Histidine | Histamine, Imidazole-4-acetaldehyde | Histidine decarboxylase, Amine oxidase, Alcohol dehydrogenase | Indirect/Plausible |

Molecular and Cellular Mechanisms of Action of 4 1h Imidazol 4 Yl Butan 1 Ol

In Vitro Ligand-Receptor Interactions and Binding Affinity

No published studies were found that investigated the direct interaction of 4-(1H-Imidazol-4-YL)-butan-1-OL with any specific receptors. Research in this area would be necessary to determine its potential as a ligand and to characterize its binding properties.

Assessment of Receptor Subtype Selectivity for this compound and its Analogues

There is no available data on the receptor subtype selectivity of this compound or its close analogues. Such studies would be crucial to understanding its potential pharmacological profile and for predicting its possible therapeutic applications or off-target effects.

Kinetic and Thermodynamic Characterization of Molecular Binding Events

Without evidence of receptor binding, no kinetic (e.g., association and dissociation rates) or thermodynamic (e.g., enthalpy and entropy changes) characterization of molecular binding events for this compound can be reported.

Enzyme Modulation and Inhibition Kinetics

There are no studies available in the public domain that have examined the effects of this compound on enzyme activity. The potential for this compound to act as an enzyme modulator or inhibitor remains uninvestigated.

Investigation of Specific Enzyme Targets and Active Site Interactions

As no enzyme modulation has been reported, there has been no investigation into specific enzyme targets for this compound or the nature of its interactions with enzyme active sites.

Mode of Enzyme Inhibition (e.g., Competitive, Non-Competitive)

The mode of any potential enzyme inhibition by this compound (i.e., competitive, non-competitive, uncompetitive, or mixed) has not been determined due to a lack of foundational research in this area.

Intracellular Signaling Pathway Perturbations

No research has been published detailing any perturbations of intracellular signaling pathways resulting from exposure to this compound. Understanding its effects on signaling cascades such as MAPK, JAK/STAT, or others would be essential to elucidating its cellular effects.

Impact on Second Messenger Systems and Ion Channel Activity

Currently, there is a lack of direct scientific evidence detailing the specific impact of this compound on second messenger systems such as cyclic adenosine (B11128) monophosphate (cAMP), cyclic guanosine (B1672433) monophosphate (cGMP), or the phosphoinositide signaling pathway.

However, studies on other imidazole-containing compounds provide some context for potential mechanisms. For instance, certain imidazole (B134444) antimycotics have been shown to affect ion channel activity in mammalian cells. Research on clotrimazole, econazole, and ketoconazole (B1673606) in mouse pancreatic B-cells revealed an inhibitory effect on the whole-cell K+ATP current, leading to membrane depolarization. Clotrimazole was also found to reduce the current through voltage-dependent Ca2+ and K+ channels, suggesting that imidazole compounds can have broad effects on ion channel function. These findings indicate that a potential, yet unconfirmed, mechanism of action for this compound could involve the modulation of ion channel activity.

Influence on Protein Kinase and Phosphatase Cascades

Evidence suggests that a compound referred to as "4-AN," which is putatively identified as this compound, functions as a protein kinase inhibitor. While direct confirmation of the identity of 4-AN from the primary literature is pending, a study on its effects in the pathogenic yeast Candida albicans points towards this mechanism. This inhibitory action on protein kinases is a significant finding, as these enzymes are central to numerous cellular signaling pathways that regulate a wide array of cellular processes. The inhibition of specific protein kinases can lead to downstream effects on cell growth, proliferation, and stress responses. Other imidazole derivatives have also been investigated as inhibitors of various protein kinases, such as p38 mitogen-activated protein (MAP) kinase, highlighting a common therapeutic strategy for this class of compounds.

Gene Expression and Proteomic Alterations in Cellular Models

Transcriptomic analysis of Candida albicans treated with the antifungal agent "4-AN" has provided insights into the genome-wide expression changes induced by this compound. In one study, exposure to 4-AN resulted in the differential expression of 104 genes, with 26 genes being upregulated and 78 genes downregulated.

The upregulated genes were predominantly involved in the cellular stress response. Conversely, the most significantly downregulated genes were those encoding sugar transporters. Furthermore, real-time PCR analysis confirmed the downregulation of several genes associated with fungal virulence, including those involved in adhesion (ALS1, ALS3, HWP1), biofilm formation (BCR1), and hyphal development (CPH1, EFG1, ECE1, HYR1), as well as a secreted aspartyl protease (SAP1). nih.gov This suggests that a key antifungal mechanism of this compound is the suppression of critical virulence factors at the transcriptional level. nih.govmdpi.com

Table 1: Summary of Differentially Expressed Gene Groups in C. albicans in Response to "4-AN"

| Gene Regulation | Functional Group | Number of Genes |

| Upregulated | Cell Stress | Not specified |

| Downregulated | Sugar Transporters | Not specified |

| Downregulated | Adhesion | 3 |

| Downregulated | Biofilm Regulation | 1 |

| Downregulated | Hyphal Development | 4 |

| Downregulated | Protease | 1 |

Note: This data is based on studies of the compound "4-AN" in C. albicans. nih.govmdpi.com

As of the current literature review, specific proteomic studies detailing the global changes in protein expression in any cellular model in direct response to this compound exposure have not been identified. While transcriptomic data provides a snapshot of gene expression, proteomic analysis would be essential to confirm that these changes are translated into functional proteins and to identify any post-transcriptional regulatory effects. Comprehensive proteomic studies on Candida albicans under various stress conditions have been performed, but none have specifically investigated the effects of this particular compound.

Interactions with Biomembranes, Nucleic Acids, and Other Macromolecules

Direct experimental data on the interaction of this compound with biomembranes, nucleic acids, or other macromolecules is not currently available. However, research on other imidazole-based compounds can offer potential insights.

Imidazolium-based ionic liquids, which share the imidazole core, have been shown to interact with and disrupt phospholipid bilayers. These interactions are dependent on the length of the alkyl chains and the nature of the substituents on the imidazole ring. They have been observed to increase membrane fluidity and, at higher concentrations, cause significant changes to the membrane's lateral organization and morphology. This suggests that the butanol chain of this compound may facilitate its interaction with and potential disruption of cellular membranes.

Regarding interactions with other macromolecules, the imidazole ring itself is a versatile structure. It can participate in hydrogen bonding and coordinate with metal ions, which are often present as cofactors in proteins. The unprotonated nitrogen atom of the imidazole ring can act as a hydrogen bond acceptor, while the NH group can act as a hydrogen bond donor. These properties allow imidazole-containing molecules to bind to the active sites of enzymes, as seen with protein kinase inhibitors. While no specific binding studies of this compound to DNA or specific proteins have been reported, its chemical structure suggests the potential for such interactions.

Structure Activity Relationship Sar and Derivatization Strategies for 4 1h Imidazol 4 Yl Butan 1 Ol

Rational Design and Synthesis of 4-(1H-Imidazol-4-YL)-butan-1-OL Analogues

The rational design and synthesis of analogues of this compound are pivotal in optimizing its therapeutic potential. This process involves systematic modifications of its core structure to enhance efficacy and selectivity.

Modifications of the Imidazole (B134444) Nitrogen and Ring Substituents

The imidazole moiety, with its two nitrogen atoms, presents a key area for chemical modification. The electron-rich nature of the imidazole ring allows it to readily interact with a variety of biological targets, including enzymes and receptors. nih.gov Strategies for derivatization often focus on the nitrogen atoms and the carbon atoms of the ring.

One common approach involves the alkylation or acylation of the imidazole nitrogen. These modifications can influence the compound's lipophilicity, solubility, and ability to form hydrogen bonds. For instance, the introduction of small alkyl groups on one of the nitrogens can modulate the compound's pharmacokinetic profile.

Furthermore, substitution on the carbon atoms of the imidazole ring can significantly impact biological activity. The addition of electron-withdrawing or electron-donating groups can alter the electronic properties of the ring, thereby influencing its binding affinity to target proteins. A study on thiadiazole-imidazole derivatives highlighted that different substituents on the imidazole ring led to varying levels of anticancer activity, underscoring the importance of these modifications in SAR studies. nih.gov

| Modification Site | Potential Substituents | Anticipated Impact |

| Imidazole Nitrogen (N-1 or N-3) | Alkyl, Aryl, Acyl groups | Altered lipophilicity, steric hindrance, and hydrogen bonding capacity. |

| Imidazole Carbon (C-2, C-5) | Halogens, Alkyl, Aryl, Nitro groups | Modified electronic properties and potential for new interactions with target sites. |

Elucidation of Optimal Butanol Side Chain Length and Branching

Research on similar heterocyclic compounds, such as 4-aminoquinolines, has demonstrated that shorter side chains, typically with two to three carbons between amine groups, often result in better biological activity than longer chains. nih.gov This suggests that an investigation into shortening or lengthening the butanol chain of this compound could yield analogues with improved properties.

Branching on the butanol side chain can also have a profound effect. The introduction of methyl or other small alkyl groups can create steric hindrance that may either enhance or diminish binding affinity, depending on the topology of the target's binding site.

| Side Chain Modification | Example | Potential Effect |

| Chain Length Variation | Propanol, Pentanol side chain | Altered flexibility and distance between the imidazole ring and the terminal hydroxyl group. |

| Branching | Methyl or ethyl groups on the butanol chain | Introduction of steric bulk, potentially leading to increased selectivity for the target. |

Impact of Stereochemistry on Molecular Interactions

The presence of a chiral center in this compound at the carbon bearing the hydroxyl group means that it can exist as two enantiomers. The stereochemistry of a molecule is a critical determinant of its biological activity, as enantiomers can exhibit different pharmacological and toxicological profiles.

The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, is a well-established principle in medicinal chemistry. For example, in the case of 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)-2-butanol, the (S)-enantiomer is known to have distinct properties from its racemic mixture. nih.gov It is therefore highly probable that one enantiomer of this compound will exhibit greater potency or a better safety profile than the other.

The synthesis of stereochemically pure enantiomers is essential to fully elucidate the impact of stereochemistry on the molecular interactions of this compound. This allows for a more precise understanding of the three-dimensional requirements of its binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a powerful computational tool for understanding the relationship between the chemical structure of a compound and its biological activity. These models can be used to predict the activity of novel analogues, thereby streamlining the drug discovery process.

Development of Predictive Models for Molecular Target Engagement

The development of predictive QSAR models for this compound derivatives would involve the generation of a dataset of analogues with their corresponding biological activities. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would then be calculated for each analogue.

A study on anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives successfully employed QSAR to explore the structural and physicochemical contributions of the compounds to their cytotoxicity. nih.gov This study used parameters like Hammett sigma (electronic), π (hydrophobicity), and molar refractivity (steric) to build a predictive model. nih.gov A similar approach could be applied to this compound derivatives to identify the key structural features that govern their interaction with a specific molecular target.

Application of Machine Learning in SAR Analysis of this compound Derivatives

Machine learning techniques are increasingly being used to enhance the accuracy and predictive power of QSAR models. scielo.br These methods can handle large and complex datasets, identifying non-linear relationships that may be missed by traditional statistical methods. scielo.br

Conformational Analysis and Bioisosteric Replacements

The spatial arrangement of a molecule, or its conformation, is critical in determining its interaction with biological targets. For this compound, conformational analysis reveals the molecule's accessible, low-energy three-dimensional shapes, which are pivotal for its binding affinity and activity. The flexibility of the butyl chain allows for a variety of conformations, influenced by the rotational freedom around the single bonds. Computational methods are often employed to predict the most stable conformations in different environments, such as in an aqueous solution or within a protein's binding pocket.

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modify a lead compound's physicochemical properties, such as absorption, distribution, metabolism, and excretion (ADME), while retaining or improving its biological activity. This involves substituting an atom or a group of atoms with another that has similar steric and electronic features. In the context of this compound, several bioisosteric replacements could be considered to enhance its therapeutic potential.

For instance, the imidazole ring is a common pharmacophore, but it can be replaced with other five-membered heterocycles to modulate properties like pKa, hydrogen bonding capacity, and metabolic stability. The following table outlines potential bioisosteric replacements for the imidazole moiety:

| Original Group | Bioisosteric Replacement | Potential Impact |

| Imidazole | Triazole | Alters hydrogen bonding pattern and pKa. |

| Imidazole | Oxazole | Reduces hydrogen bond donating capacity. |

| Imidazole | Thiazole | Modifies electronic distribution and potential for new interactions. |

| Imidazole | Pyrazole | Changes the position of the nitrogen atoms, affecting receptor binding. |

Similarly, the hydroxyl group of the butanol side chain is a key site for hydrogen bonding. Bioisosteric replacements for this group could be explored to fine-tune interactions with a target or to improve metabolic stability. The following table details some of these potential replacements:

| Original Group | Bioisosteric Replacement | Potential Impact |

| Hydroxyl (-OH) | Amine (-NH2) | Introduces a basic center and alters hydrogen bonding. |

| Hydroxyl (-OH) | Thiol (-SH) | Changes bond angles and hydrogen bonding properties. |

| Hydroxyl (-OH) | Carboxylic Acid (-COOH) | Introduces a negative charge at physiological pH. |

| Hydroxyl (-OH) | Methoxy (-OCH3) | Removes hydrogen bond donating ability, increases lipophilicity. |

Fragment-Based and Scaffold-Hopping Approaches Based on this compound

Fragment-based drug design (FBDD) and scaffold hopping are powerful strategies in modern drug discovery to identify novel chemical entities with desired biological activities. nih.gov

Fragment-Based Approaches

In FBDD, small molecules, or "fragments," that bind weakly to a biological target are identified and then optimized to create more potent leads. youtube.comyoutube.com this compound can be considered a "fragment-like" molecule due to its relatively low molecular weight. It can serve as a starting point in an FBDD campaign. For example, the imidazole-containing fragment could be identified through screening a fragment library for binding to a specific protein target. Once its binding mode is determined, often through X-ray crystallography or NMR spectroscopy, it can be "grown" by adding functional groups to the butanol chain to enhance interactions with the target protein. Alternatively, two different fragments binding to adjacent sites on the protein could be "linked" together, with one of the fragments being the imidazole butanol derivative.

The following table illustrates a hypothetical fragment-growing strategy starting from the imidazole core of this compound:

| Initial Fragment | Added Moiety | Rationale |

| Imidazole | Butanol Chain | Explores a hydrophobic pocket adjacent to the imidazole binding site. |

| Imidazole-Butanol | Phenyl Group (on the butanol chain) | To increase van der Waals interactions and potency. |

| Imidazole-Butanol | Carboxylate Group (on the butanol chain) | To form a salt bridge with a positively charged residue in the binding site. |

Scaffold-Hopping Approaches

Scaffold hopping involves replacing the central core structure (the scaffold) of a known active molecule with a chemically different one while maintaining the original's biological activity. niper.gov.innih.gov This technique is valuable for discovering novel intellectual property, improving pharmacokinetic properties, or overcoming synthetic challenges. nih.gov

Starting with this compound as a lead compound, a scaffold-hopping strategy would aim to replace the imidazole-butanol core with a different framework that preserves the key pharmacophoric features required for biological activity. These features would likely include a hydrogen bond donor/acceptor group (from the imidazole) and a hydroxyl group (from the butanol chain) at a specific spatial orientation.

Computational tools can be employed to search virtual libraries for new scaffolds that can present these key features in a similar three-dimensional arrangement. The table below provides examples of potential scaffold hops for this compound:

| Original Scaffold | Hopped Scaffold | Rationale for Hopping |

| Imidazole-Butanol | Benzimidazole with a side chain | Maintains a similar aromatic and hydrogen bonding character with increased rigidity. |

| Imidazole-Butanol | Indazole with a side chain | Offers a different hydrogen bonding pattern and potential for new intellectual property. |

| Imidazole-Butanol | Pyrrolo-pyrimidine with a side chain | Explores a different heterocyclic system with potentially improved metabolic stability. |

| Imidazole-Butanol | Open-chain amino alcohol | Removes the aromatic ring to potentially improve solubility and reduce toxicity. |

These strategies, conformational analysis, bioisosteric replacement, fragment-based design, and scaffold hopping, are integral to the iterative process of drug discovery and can be effectively applied to a molecule like this compound to develop novel and improved therapeutic agents.

Advanced Analytical Methodologies for Detection and Quantification of 4 1h Imidazol 4 Yl Butan 1 Ol

High-Resolution Chromatographic Separations

Chromatographic techniques are fundamental for the separation of 4-(1H-Imidazol-4-YL)-butan-1-OL from other components in a mixture, a critical step for accurate quantification and identification. The choice of chromatographic method is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

Development of Liquid Chromatography (LC) Methods for Complex Mixtures

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful tool for the analysis of polar, non-volatile compounds like this compound. Reversed-phase (RP) HPLC is a commonly employed mode for the separation of imidazole-containing compounds. nih.govptfarm.plnih.govnih.gov

The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the non-polar stationary phase, typically a C18 or C8 bonded silica. nih.gov The butanol side chain of this compound will contribute to its retention on a reversed-phase column. The polarity of the mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), can be adjusted to control the retention time. wiley.com The addition of a small percentage of an acid, such as formic acid, to the mobile phase is often beneficial for the analysis of imidazole-containing compounds as it can improve peak shape by ensuring the consistent protonation of the basic imidazole (B134444) ring. wiley.com

For the analysis of this compound in complex biological or environmental samples, a gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve adequate separation from interfering substances. nih.gov

Table 1: Illustrative HPLC-UV Method Parameters for this compound

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Expected Retention Time | ~ 8.5 minutes |

This data is illustrative and based on typical parameters for similar compounds.

Gas Chromatography (GC) Approaches and Derivatization Techniques

Gas chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to the polar nature and hydrogen-bonding capacity of the alcohol and imidazole groups, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is essential to convert it into a more volatile and thermally stable derivative. gdut.edu.cn

Silylation is a common derivatization technique where active hydrogens in the molecule, such as those in the hydroxyl and imidazole N-H groups, are replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used for this purpose. sigmaaldrich.com Another approach is acylation, which can also mask the polar functional groups.

Once derivatized, the compound can be separated on a non-polar or medium-polarity capillary GC column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. researchgate.net Detection is typically performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Table 2: Example GC-MS Method Parameters for Derivatized this compound

| Parameter | Value |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Reaction Conditions | 60 °C for 30 minutes |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Detection Mode | Electron Ionization (EI) |

This data is illustrative and based on typical parameters for derivatized polar compounds.

Capillary Electrophoresis (CE) for Trace Analysis

Capillary electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of charged species in small sample volumes. ojp.govyoutube.comyoutube.comthermofisher.com Given that the imidazole ring of this compound can be protonated in an acidic buffer, CE offers a viable method for its analysis. The separation in CE is based on the differential migration of ions in an electric field. youtube.comyoutube.com

For the analysis of basic drugs like this compound, a buffer with a pH below the pKa of the imidazole ring (around 6-7) would be used to ensure the compound is in its cationic form. nih.gov The separation can be optimized by adjusting the buffer pH, concentration, and the applied voltage. Due to its high sensitivity and low sample consumption, CE is an excellent technique for trace analysis. nih.gov

Mass Spectrometry (MS) for Definitive Identification and Sensitive Quantification

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the definitive identification and sensitive quantification of compounds. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it offers a highly selective and sensitive analytical platform.

Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern Elucidation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a characteristic fragmentation pattern. This pattern acts as a "fingerprint" for the molecule, providing a high degree of confidence in its identification.

For this compound, electrospray ionization (ESI) in positive mode would likely be used in LC-MS, generating a protonated molecular ion [M+H]⁺. In the subsequent MS/MS experiment, this precursor ion would be fragmented. The fragmentation of substituted imidazoles often involves the cleavage of the imidazole ring and the substituent side chain. publish.csiro.auresearchgate.net The butanol side chain would also be expected to undergo characteristic fragmentation, such as the loss of water (H₂O) from the protonated molecule.

Table 3: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 141.1028 | 123.0922 | H₂O | Ion from loss of water |

| 141.1028 | 95.0609 | C₂H₅O | Ion from cleavage of the butanol chain |

| 141.1028 | 81.0453 | C₃H₈O | Imidazol-4-ylmethyl cation |

| 123.0922 | 95.0609 | C₂H₄ | Ion from subsequent fragmentation |

This data is predictive and based on known fragmentation patterns of similar structures.

High-Resolution Mass Spectrometry for Isomer Differentiation and Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov This is particularly useful for distinguishing between compounds that have the same nominal mass but different elemental formulas (isobars).

In the case of this compound, HRMS can confirm its elemental composition (C₇H₁₂N₂O). Furthermore, HRMS can be instrumental in differentiating it from its isomers. For example, 1-(1H-Imidazol-4-YL)-butan-2-ol is an isomer of the target compound. While these isomers may have similar chromatographic behavior, their MS/MS fragmentation patterns, particularly the relative abundances of fragment ions, could differ, allowing for their distinction. The high mass accuracy of HRMS ensures that the observed fragments can be confidently assigned to their elemental compositions, aiding in the structural elucidation of unknown isomers or related impurities.

Spectroscopic Techniques for In Situ and Non-Destructive Analysis

In situ and non-destructive analysis are paramount for understanding the chemical nature of this compound without altering the sample. Spectroscopic methods are ideal for this purpose, providing detailed structural and vibrational information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. While standard one-dimensional ¹H and ¹³C NMR provide initial data, advanced two-dimensional (2D) NMR pulse sequences are required for complete structural confirmation and to definitively establish the C4-substitution pattern.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the imidazole ring and the butanol chain. The protons at C2 and C5 of the imidazole ring would appear as singlets in the aromatic region, while the aliphatic protons of the butanol chain would present as multiplets. Similarly, the ¹³C NMR spectrum would show characteristic shifts for the imidazole and butanol carbons. The chemical shifts for the butan-1-ol portion of the molecule can be predicted based on data from butan-1-ol itself. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Butanol Moiety of this compound Data based on representative values for butan-1-ol and are illustrative. docbrown.info

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| HO-CH ₂- | ~3.6 (triplet) | ~62.5 |

| -CH ₂-CH₂OH | ~1.5 (quintet) | ~35.0 |

| -CH ₂-CH₃ | ~1.4 (sextet) | ~19.2 |

| -CH ₃ | ~0.9 (triplet) | ~13.8 |

Advanced 2D NMR Techniques: To confirm the connectivity between the butanol chain and the imidazole ring at the C4 position, several 2D NMR experiments are essential:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It would show correlations between the adjacent methylene (B1212753) groups of the butanol chain (e.g., H1'↔H2', H2'↔H3', H3'↔H4'), confirming the integrity of the four-carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to assign each proton signal to its corresponding carbon atom in both the imidazole ring and the butanol chain.

HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for confirming the substitution pattern. It shows correlations between protons and carbons that are two or three bonds away. A key correlation would be observed between the methylene protons on the carbon attached to the imidazole ring (C1' of the butyl chain) and the carbons of the imidazole ring, specifically C4 and C5. This long-range coupling definitively proves the attachment at the C4 position, distinguishing it from the N-substituted isomer.

Infrared (IR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the molecule. Key vibrational modes expected for this compound include:

O-H Stretch: A broad and strong absorption band around 3300-3400 cm⁻¹ is characteristic of the alcohol hydroxyl group.

N-H Stretch: A moderate absorption band around 3100-3150 cm⁻¹ is expected for the N-H group of the imidazole ring.

C-H Stretches: Aliphatic C-H stretching vibrations from the butanol chain would appear just below 3000 cm⁻¹, while aromatic C-H stretching from the imidazole ring would appear just above 3000 cm⁻¹.

C=N and C=C Stretches: Stretching vibrations associated with the imidazole ring are expected in the 1500-1650 cm⁻¹ region. researchgate.net

C-O Stretch: A strong band corresponding to the primary alcohol C-O stretch would be observed in the 1050-1075 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy detects light scattered by the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially useful for characterizing the imidazole ring vibrations, which often produce strong Raman signals. researchgate.netchemicalbook.com The symmetric breathing modes of the imidazole ring are typically prominent in the Raman spectrum and are sensitive to substitution. researchgate.net The combination of IR and Raman provides a more complete vibrational profile, as some modes that are weak in IR may be strong in Raman, and vice versa. researchgate.net

Table 2: Representative Vibrational Frequencies for Imidazole Derivatives Data based on general values for substituted imidazoles and are illustrative. researchgate.netchemicalbook.com

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| O-H Stretch (Alcohol) | 3400-3300 (strong, broad) | Weak |

| N-H Stretch (Imidazole) | 3150-3100 (moderate) | Moderate |

| C-H Stretch (Aliphatic) | 2960-2850 (strong) | Strong |

| C=N/C=C Ring Stretches | 1650-1450 (moderate-strong) | Moderate-strong |

| Ring Breathing/Deformation | 1300-900 (variable) | Strong |

| C-O Stretch (Alcohol) | 1075-1050 (strong) | Weak |

Optimized Sample Preparation Strategies for Diverse Matrices

Effective detection and quantification of this compound from complex matrices such as biological fluids, food, or environmental samples depend on robust sample preparation. The goal is to isolate the analyte from interfering substances, concentrate it, and transfer it into a solvent compatible with the analytical instrument.

Liquid-Liquid Extraction (LLE): LLE is a conventional method based on the differential partitioning of an analyte between two immiscible liquid phases. Due to the polar nature of both the imidazole and alcohol functional groups, this compound is expected to be highly water-soluble. To extract it from an aqueous matrix, a multi-step approach may be necessary. Adjusting the pH of the aqueous sample is critical; making the solution basic would deprotonate the imidazole ring, increasing its affinity for a less polar organic solvent. A polar solvent like n-butanol could be an effective extraction solvent for imidazoles from aqueous solutions. nih.gov

Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE, offering higher recovery, reduced solvent consumption, and easier automation. For a polar, ionizable compound like this compound, ion-exchange SPE is the most suitable approach. Specifically, a strong cation-exchange (SCX) sorbent would be effective. The general procedure involves:

Loading: The sample, acidified to ensure the imidazole ring is protonated (cationic), is passed through the SCX cartridge.

Washing: The cartridge is washed with a non-polar solvent (e.g., hexane) to remove lipids and a polar solvent (e.g., methanol) to remove other water-soluble impurities.

Elution: The analyte is eluted from the sorbent using a basic solution (e.g., methanol with ammonia), which neutralizes the imidazole ring, breaking its ionic bond with the sorbent.

This methodology has been successfully applied to other imidazole compounds, achieving high recovery and precision.

Table 3: Comparison of SPE and LLE for Imidazole Compound Analysis Findings are based on studies of related imidazole compounds and represent general expectations.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Principle | Partitioning between solid sorbent and liquid sample | Partitioning between two immiscible liquid phases |

| Selectivity | High (tunable by sorbent and solvent choice) | Moderate (dependent on solvent polarity and pH) |

| Solvent Consumption | Low | High |

| Recovery | Generally High (>90%) | Variable, often lower than SPE |

| Automation Potential | High | Low |

| Typical Sorbent | Strong Cation Exchange (SCX) | N/A |

| Typical Solvent | Methanol, Acetonitrile, Ammoniated Solvents | n-Butanol, Ethyl Acetate (B1210297) (with pH adjustment) |

To meet the demands for greener and more sensitive analytical methods, microextraction techniques have been developed. These methods drastically reduce solvent and sample volumes while often increasing enrichment factors.

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent (a few microliters of a dense, water-miscible solvent like chloroform) and a disperser solvent (e.g., acetone (B3395972) or acetonitrile) is rapidly injected into the aqueous sample. This creates a cloudy solution of fine microdroplets, maximizing the surface area for rapid analyte transfer. After centrifugation, the sedimented extraction solvent is collected for analysis. For imidazole compounds, derivatization is sometimes employed to increase hydrophobicity and improve extraction efficiency.

Solid-Phase Microextraction (SPME): SPME utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample (either directly or in the headspace), and the analyte partitions onto the coating. The fiber is then transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. The choice of fiber coating is crucial and would depend on the polarity of this compound. A polar fiber, such as one with a polyacrylate or Carbowax/DVB coating, would likely be most effective for this analyte. These miniaturized techniques are powerful for trace analysis and are well-suited for automation.

No Publicly Available Computational and Theoretical Studies Found for this compound

Despite a comprehensive search of scientific literature and databases, no specific computational and theoretical studies focusing on the chemical compound this compound were identified. The requested detailed analysis, including molecular docking, molecular dynamics simulations, quantum chemical calculations, and cheminformatics studies for this particular molecule, does not appear to be available in publicly accessible research.

The investigation sought to uncover research pertaining to the prediction of binding modes and affinities with biological targets, conformational analysis, electronic structure, and spectroscopic properties of this compound. However, the search did not yield any papers or datasets specifically detailing these computational analyses for this compound.

While numerous computational studies have been conducted on various imidazole derivatives, and these studies utilize the methodologies requested in the outline, the subject of this specific inquiry, this compound, has not been the focus of such research. The existing literature on related compounds, though extensive, cannot be extrapolated to provide scientifically accurate information for the requested molecule without direct computational work.

Therefore, it is not possible to provide the detailed article as outlined in the user's request without resorting to speculation, which would compromise the scientific accuracy and integrity of the information. The absence of such studies in the public domain suggests that this specific compound may not have been a subject of in-depth computational investigation, or the research has not been published.

Computational and Theoretical Studies of 4 1h Imidazol 4 Yl Butan 1 Ol

Cheminformatics and Virtual Screening

Database Mining and Similarity Searching for Related Compounds

Database mining and similarity searching are foundational computational techniques used to identify compounds with structural or functional similarities to a query molecule. For 4-(1H-Imidazol-4-YL)-butan-1-OL, these methods are employed to explore chemical databases for molecules that share its core imidazole (B134444) and flexible alkyl alcohol chain, features known to be important for interaction with various biological targets, including the histamine (B1213489) H3 receptor.

Database Mining:

Large chemical databases, such as PubChem, ChEMBL, and ZINC, are systematically searched to retrieve compounds containing the 4-substituted imidazole scaffold. Mining can be performed using substructure searches, where the core imidazole ring and the butanol side chain are defined as the query structure. This process can yield a diverse set of compounds, providing a broad overview of the chemical space around the query molecule.

Similarity Searching:

Similarity searching ranks database compounds based on their likeness to a reference molecule, in this case, this compound. The similarity is typically quantified using 2D or 3D molecular descriptors and various similarity coefficients (e.g., Tanimoto coefficient). This approach is crucial for identifying close analogs that may exhibit similar biological activities. For instance, a similarity search might identify other imidazole-containing compounds with varying alkyl chain lengths or substitutions, which can inform the synthesis of new derivatives with potentially improved properties.

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as an autoreceptor and heteroreceptor to modulate the release of various neurotransmitters. acs.org Consequently, H3 receptor antagonists and inverse agonists have been investigated for their therapeutic potential in a range of neurological disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. wikipedia.orgnih.gov

A search for compounds structurally related to this compound would likely yield other known H3 receptor ligands. The imidazole ring is a key feature in many histamine receptor ligands, and the flexible side chain can influence receptor affinity and selectivity.

Table 1: Examples of Structurally Similar Compounds Identified Through Similarity Searching

| Compound Name | Structural Features | Potential Relevance |

| (1-methyl-1H-imidazol-4-yl)methylamine | Methylated imidazole with a shorter amino side chain. | Variation in side chain length and basicity can modulate receptor binding. sigmaaldrich.com |

| (1H-Imidazol-4-yl)methanol | Imidazole ring with a simple methanol (B129727) substituent. | Represents a basic scaffold for exploring side-chain modifications. researchgate.net |

| 1-(1H-Imidazol-4-yl)ethanol | Contains a secondary alcohol, introducing a chiral center. | Chirality can significantly impact receptor interaction and potency. bldpharm.com |

| 3-(1H-imidazol-1-yl)propanoic acid | Isomeric imidazole substitution and a carboxylic acid terminus. | Explores different substitution patterns and terminal functional groups. epa.gov |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based drug design technique that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.comnih.gov For this compound, which is structurally analogous to known histamine H3 receptor antagonists, pharmacophore models of H3R ligands are highly relevant for understanding its potential interactions and for designing new molecules.

Developed pharmacophore models for histamine H3 receptor antagonists typically highlight several key interaction points. nih.govacs.org These models are often constructed by superimposing a set of active ligands and identifying common chemical features. A refined pharmacophore model for H3 receptor ligands might include features such as hydrogen bond acceptors and donors, hydrophobic regions, and ionizable groups. nih.gov

A typical pharmacophore model for a histamine H3 receptor antagonist includes:

A basic nitrogen atom: The imidazole ring of this compound contains basic nitrogen atoms that can be protonated at physiological pH, forming a key interaction with an acidic residue in the receptor binding pocket.

A flexible linker: The butanol side chain provides the necessary flexibility for the molecule to adopt an optimal conformation for binding within the receptor.

A hydrophobic region: The butyl chain can interact with hydrophobic pockets within the H3 receptor, contributing to binding affinity. nih.govacs.org

Hydrogen bonding features: The hydroxyl group of the butanol side chain can act as a hydrogen bond donor and/or acceptor, forming additional interactions with the receptor.

Table 2: Pharmacophoric Features of this compound in the Context of a Histamine H3 Receptor Antagonist Model

| Pharmacophoric Feature | Corresponding Moiety in this compound | Potential Interaction with H3 Receptor |

| Basic, Ionizable Group | Imidazole Ring | Ionic interaction with an acidic amino acid residue (e.g., Aspartic Acid). |

| Hydrogen Bond Donor/Acceptor | Imidazole Ring Nitrogens, Hydroxyl Group | Formation of hydrogen bonds with polar residues in the binding site. nih.gov |

| Hydrophobic Region | Butyl Side Chain | Van der Waals interactions with hydrophobic pockets of the receptor. acs.org |

| Flexible Linker | Butyl Side Chain | Allows for conformational adaptation to the receptor's binding site. |

Ligand-based design efforts would utilize this pharmacophore model to guide the modification of this compound. For example, the length of the alkyl chain could be varied to probe the size of the hydrophobic pocket, or different substituents could be introduced on the imidazole ring to enhance potency or selectivity. The ultimate goal of these computational approaches is to build a robust structure-activity relationship and to rationally design novel compounds with optimized pharmacological profiles.

Future Research Directions and Research Applications of 4 1h Imidazol 4 Yl Butan 1 Ol

4-(1H-Imidazol-4-YL)-butan-1-OL as a Biochemical Probe for Pathway Elucidation

The unique structural characteristics of this compound make it a promising candidate for development as a biochemical probe. The imidazole (B134444) ring can be chemically modified to incorporate reporter groups, such as fluorophores or affinity tags, without drastically altering its core structure. Such probes are invaluable for studying complex biological systems.

Application in Enzyme Activity Assays and Target Validation Studies

The imidazole nucleus is a known inhibitor of certain enzymes. For instance, imidazole and its derivatives have been shown to interact with the active site of enzymes like GH1 β-glucosidases, leading to partial competitive inhibition. nih.gov This inhibitory action suggests that this compound could be investigated as a modulator of enzyme activity.

Future research could focus on screening this compound against a panel of enzymes to identify specific targets. Once a target is identified, derivatives of this compound could be synthesized to optimize its inhibitory potency and selectivity. This would be a crucial step in validating the enzyme as a potential drug target. The development of substrate-selective inhibitors is an emerging area of research, and this compound could serve as a starting point for creating tools to dissect the roles of different substrates of the same enzyme. nih.gov

Table 1: Potential Enzyme Targets for this compound Based on Imidazole Derivatives' Activity

| Enzyme Class | Specific Example | Potential Application of this compound |

| Glycosidases | GH1 β-glucosidase | Development of inhibitors to study carbohydrate metabolism. nih.gov |

| Kinases | Epidermal Growth Factor Receptor (EGFR) | Design of anticancer agents. |

| Proteases | Insulin Degrading Enzyme (IDE) | Investigation of substrate-selective inhibition. nih.gov |

| Carbonic Anhydrases | hCA I and hCA II | Development of selective inhibitors for various therapeutic areas. nih.gov |

This table is illustrative and based on the activities of other imidazole-containing compounds. The activity of this compound against these targets would need to be experimentally validated.

Use in Investigating Cellular Processes and Signal Transduction

Imidazole derivatives have been successfully used as fluorescent probes for bioimaging, allowing for the visualization of cellular organelles and processes. nih.gov By attaching a fluorescent dye to the this compound scaffold, researchers could create probes to track its localization and movement within living cells. This would provide insights into its cellular uptake, distribution, and potential interactions with intracellular components.